2-(4-(2-CL-Benzyl)-1-piperazinyl)N'-(4-(dimethylamino)benzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Chlorobenzyl)-1-piperazinyl)N’-(4-(dimethylamino)benzylidene)acetohydrazide is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a 4-(dimethylamino)benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)N’-(4-(dimethylamino)benzylidene)acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.
Synthesis of Acetohydrazide: The next step involves the reaction of hydrazine hydrate with acetic anhydride to form acetohydrazide.
Condensation Reaction: Finally, the 4-(2-chlorobenzyl)piperazine is reacted with acetohydrazide and 4-(dimethylamino)benzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Chlorobenzyl)-1-piperazinyl)N’-(4-(dimethylamino)benzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the imine group to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(4-(2-Chlorobenzyl)-1-piperazinyl)N’-(4-(dimethylamino)benzylidene)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on central nervous system receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the synthesis of advanced polymers and as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)N’-(4-(dimethylamino)benzylidene)acetohydrazide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the benzylidene group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-Chlorobenzyl)-1-piperazinyl)N’-(4-methoxybenzylidene)acetohydrazide
- 2-(4-(2-Chlorobenzyl)-1-piperazinyl)N’-(4-ethoxybenzylidene)acetohydrazide
- 2-(4-(2-Chlorobenzyl)-1-piperazinyl)N’-(4-fluorobenzylidene)acetohydrazide
Uniqueness
2-(4-(2-Chlorobenzyl)-1-piperazinyl)N’-(4-(dimethylamino)benzylidene)acetohydrazide is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and influences its interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
315198-42-6 |
---|---|
Molecular Formula |
C22H28ClN5O |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H28ClN5O/c1-26(2)20-9-7-18(8-10-20)15-24-25-22(29)17-28-13-11-27(12-14-28)16-19-5-3-4-6-21(19)23/h3-10,15H,11-14,16-17H2,1-2H3,(H,25,29)/b24-15+ |
InChI Key |
JUNBJYJSKPQFGT-BUVRLJJBSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.